2-Methyl-4-(3-thienyl)pyridine
Overview
Description
2-Methyl-4-(3-thienyl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring. The presence of these two aromatic systems in a single molecule makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 2-methyl-4-(3-thienyl)pyridine, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-thienyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of thiophene is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Another method involves the direct C-H activation of pyridine and thiophene derivatives. This approach utilizes transition metal catalysts, such as palladium or rhodium, to activate the C-H bonds in both the pyridine and thiophene rings, allowing for the formation of the desired product through a series of oxidative addition and reductive elimination steps .
Industrial Production Methods
Industrial production of this compound often relies on continuous flow synthesis techniques. These methods offer several advantages over traditional batch processing, including improved reaction control, higher efficiency, and reduced waste. In a typical continuous flow setup, the reactants are continuously fed into a reactor, where they undergo the desired chemical transformations under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-thienyl)pyridine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), mild temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, solvent (e.g., ether or tetrahydrofuran), room temperature.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-4-(3-thienyl)pyridine has found applications in various scientific research fields:
Comparison with Similar Compounds
2-Methyl-4-(3-thienyl)pyridine can be compared with other similar compounds, such as:
2-Methyl-4-(2-thienyl)pyridine: This compound has a similar structure but with the thiophene ring attached at a different position.
2-Methyl-5-(3-thienyl)pyridine: This compound has the thiophene ring attached at the 5-position of the pyridine ring.
2-Methyl-4-(3-furyl)pyridine: This compound features a furan ring instead of a thiophene ring.
Properties
IUPAC Name |
2-methyl-4-thiophen-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUFRGVBBFNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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